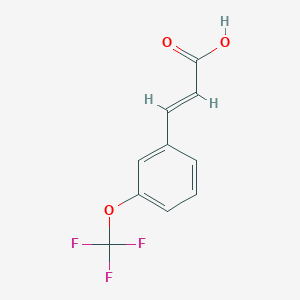

3-(Trifluoromethoxy)cinnamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[3-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c11-10(12,13)16-8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKZZEYGXRWYNI-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168833-80-5 | |

| Record name | 3-(Trifluoromethoxy)cinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethoxy)cinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 3-(trifluoromethoxy)cinnamic acid, a valuable intermediate in pharmaceutical and materials science research.[1] The document details the prevalent synthetic route, experimental protocols, and alternative methodologies, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

3-(Trifluoromethoxy)cinnamic acid is a derivative of cinnamic acid featuring a trifluoromethoxy group at the meta-position of the phenyl ring. This functional group imparts unique physicochemical properties, including increased lipophilicity and metabolic stability, making it an attractive building block in drug discovery and the development of advanced materials. The primary route for its synthesis involves the Knoevenagel condensation of 3-(trifluoromethoxy)benzaldehyde with malonic acid.

Primary Synthesis Pathway: Knoevenagel Condensation

The most common and efficient method for synthesizing 3-(trifluoromethoxy)cinnamic acid is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst. For the synthesis of cinnamic acids, a variation known as the Doebner modification is often employed, which uses pyridine as the solvent and a catalytic amount of piperidine.[2][3] This method typically results in high yields of the desired α,β-unsaturated acid.

The overall reaction is a two-step process: a base-catalyzed condensation followed by decarboxylation of the resulting dicarboxylic acid intermediate.

Synthesis of the Starting Material: 3-(Trifluoromethoxy)benzaldehyde

The synthesis of 3-(trifluoromethoxy)cinnamic acid begins with the preparation of its precursor, 3-(trifluoromethoxy)benzaldehyde. A common method for this is the oxidation of 3-(trifluoromethoxy)benzyl alcohol. Various oxidizing agents can be employed for this transformation, with careful selection required to prevent over-oxidation to the carboxylic acid.

Experimental Protocol: Synthesis of 3-(Trifluoromethoxy)benzaldehyde

This protocol is based on the general procedure for the oxidation of benzyl alcohols.

-

Materials:

-

3-(Trifluoromethoxy)benzyl alcohol

-

Pyridinium chlorochromate (PCC) or a milder oxidizing agent like Dess-Martin periodinane

-

Dichloromethane (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

-

-

Procedure:

-

Dissolve 3-(trifluoromethoxy)benzyl alcohol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add PCC (1.5 equivalents) portion-wise to the stirred solution at room temperature. The reaction mixture will turn dark brown.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with dichloromethane and filter it through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional dichloromethane.

-

Combine the organic filtrates and concentrate them under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-(trifluoromethoxy)benzaldehyde as a colorless oil.

-

Knoevenagel Condensation and Decarboxylation

Once the starting aldehyde is obtained, it undergoes a Knoevenagel condensation with malonic acid. The use of pyridine as a solvent and a catalytic amount of piperidine facilitates both the condensation and the subsequent in-situ decarboxylation to yield the final cinnamic acid derivative.

Experimental Protocol: Synthesis of 3-(Trifluoromethoxy)cinnamic acid

This protocol is adapted from the general procedure for the synthesis of substituted cinnamic acids via the Doebner-Knoevenagel condensation.[2][3]

-

Materials:

-

3-(Trifluoromethoxy)benzaldehyde

-

Malonic acid

-

Pyridine (anhydrous)

-

Piperidine

-

Hydrochloric acid (concentrated)

-

Deionized water

-

Ethanol for recrystallization

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-(trifluoromethoxy)benzaldehyde (1 equivalent) and malonic acid (2 equivalents) in anhydrous pyridine.

-

Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and water.

-

Acidify the mixture to a pH of 1-2 by the slow addition of concentrated hydrochloric acid. This will cause the product to precipitate.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-(trifluoromethoxy)cinnamic acid as a white crystalline solid.

-

Dry the purified product under vacuum.

-

Quantitative Data

The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of 3-(trifluoromethoxy)cinnamic acid via the Knoevenagel condensation.

| Parameter | Value | Reference |

| Starting Material | 3-(Trifluoromethoxy)benzaldehyde | N/A |

| Reagents | Malonic acid, Pyridine, Piperidine | [2][3] |

| Reaction Temperature | 110-120 °C | [2] |

| Reaction Time | 4-12 hours | [2] |

| Typical Yield | 80-90% | [2] |

| Melting Point | 92-96 °C | |

| Appearance | Off-white crystalline powder |

Alternative Synthesis Pathways

While the Knoevenagel condensation is the most common method, other reactions can be employed for the synthesis of cinnamic acid derivatives.

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[4][5] For the synthesis of 3-(trifluoromethoxy)cinnamic acid, 3-(trifluoromethoxy)benzaldehyde would be reacted with acetic anhydride in the presence of sodium acetate. This method generally requires higher temperatures and may result in lower yields compared to the Knoevenagel condensation.

Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene.[6] 3-(Trifluoromethoxy)cinnamic acid could potentially be synthesized by reacting 3-bromo- or 3-iodo-(trifluoromethoxy)benzene with acrylic acid in the presence of a palladium catalyst and a base. This method offers a different retrosynthetic approach but requires the synthesis of the corresponding aryl halide and the use of a precious metal catalyst.

Visualizations

Synthesis Pathway of 3-(Trifluoromethoxy)benzaldehyde

Caption: Oxidation of 3-(trifluoromethoxy)benzyl alcohol.

Main Synthesis Pathway of 3-(Trifluoromethoxy)cinnamic Acid

Caption: Knoevenagel condensation pathway.

Experimental Workflow for Knoevenagel Synthesis

Caption: Knoevenagel synthesis workflow.

Alternative Synthesis Pathways Overview

Caption: Comparison of synthesis routes.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-(Trifluoromethyl)cinnamic acid synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. Perkin reaction - Wikipedia [en.wikipedia.org]

- 5. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 3-(Trifluoromethoxy)cinnamic acid

Introduction

3-(Trifluoromethoxy)cinnamic acid is a halogenated derivative of cinnamic acid, an organic compound widely found in the plant kingdom. The presence of the trifluoromethoxy group at the meta-position of the phenyl ring imparts unique physicochemical properties, making it a valuable intermediate in organic synthesis.[1] This compound is particularly significant in the fields of pharmaceutical development and materials science. In drug discovery, it serves as a crucial building block for synthesizing molecules with potential therapeutic applications, including those targeting inflammation and cancer.[1] Its unique structure is also leveraged in the creation of advanced polymers and coatings, where it can confer enhanced thermal stability and chemical resistance.[1] This guide provides a comprehensive overview of the core physicochemical properties of 3-(Trifluoromethoxy)cinnamic acid, detailed experimental protocols for their determination, and a visual representation of a common synthetic route.

Physicochemical Properties

The key physicochemical properties of 3-(Trifluoromethoxy)cinnamic acid are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems, aiding in formulation development, and predicting its absorption, distribution, metabolism, and excretion (ADME) profile in potential drug candidates.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇F₃O₃ | [][3] |

| Molecular Weight | 232.16 g/mol | [] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 92-96 °C | [4] |

| Boiling Point | 285.5 ± 35.0 °C at 760 mmHg | [] |

| Density | 1.403 ± 0.06 g/cm³ | [] |

| Solubility | Soluble in Methanol | [4] |

| pKa (Predicted) | 4.27 ± 0.10 | [4] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of 3-(Trifluoromethoxy)cinnamic acid are provided below.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity, as impurities tend to lower and broaden the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[5]

-

Glass capillary tubes (sealed at one end)[6]

-

Mortar and pestle (optional, for pulverizing crystals)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the 3-(Trifluoromethoxy)cinnamic acid sample is completely dry and, if necessary, pulverize it into a fine powder.[6]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the solid.[6]

-

Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. The packed sample height should be 2-3 mm.[6]

-

Measurement:

-

Recording the Melting Range: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). This range is the melting point.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[7] For high-boiling point solids like 3-(Trifluoromethoxy)cinnamic acid, this determination would require specialized equipment and is often reported from literature values under specified pressure. A general micro-scale method is described below.

Apparatus:

-

Thiele tube[8]

-

Thermometer[8]

-

Small test tube (e.g., 6 x 50 mm culture tube)[8]

-

Capillary tube (sealed at one end)[8]

-

Rubber band or tubing to attach the test tube to the thermometer[8]

-

Heat source (e.g., Bunsen burner)[9]

-

Mineral oil[9]

Procedure:

-

Sample Preparation: Place a small amount of the liquid sample (or molten solid) into the small test tube, filling it to a depth of about 1-2 cm.[9]

-

Assembly:

-

Heating:

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.[9]

-

Recording the Boiling Point: Remove the heat source and allow the apparatus to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point of the substance.[7]

Synthesis Workflow

3-(Trifluoromethoxy)cinnamic acid can be synthesized via several methods. A common approach for cinnamic acid derivatives is the Knoevenagel condensation. The following diagram illustrates the general workflow for the synthesis of a cinnamic acid derivative from the corresponding benzaldehyde and malonic acid.

Caption: A general workflow for the synthesis of a cinnamic acid derivative.

Biological Context and Signaling Pathways

While specific signaling pathways directly modulated by 3-(Trifluoromethoxy)cinnamic acid are not extensively documented, cinnamic acid and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[10][11][12] These effects are often mediated through the modulation of various cellular signaling pathways.[10] For instance, some cinnamic acid derivatives have been shown to influence key cascades involved in cell proliferation and inflammation.[10]

3-(Trifluoromethoxy)cinnamic acid is primarily utilized as an intermediate in the synthesis of more complex, biologically active molecules.[1] For example, the related compound 3-(Trifluoromethyl)cinnamic acid is a known intermediate in the synthesis of Cinacalcet, a calcimimetic drug used to treat hyperparathyroidism.[13] The trifluoromethoxy group in the target compound is strategically used to enhance properties such as metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of the final drug substance. Therefore, the biological relevance of 3-(Trifluoromethoxy)cinnamic acid is most prominent in its role as a versatile scaffold for the development of novel therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 3. 3-(Trifluoromethoxy)cinnamic acid [webbook.nist.gov]

- 4. 3-(TRIFLUOROMETHOXY)CINNAMIC ACID CAS#: 168833-80-5 [amp.chemicalbook.com]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chymist.com [chymist.com]

- 10. benchchem.com [benchchem.com]

- 11. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 3-(Trifluoromethyl)cinnamic acid | 779-89-5 [chemicalbook.com]

An In-depth Technical Guide to 3-(Trifluoromethoxy)cinnamic acid (CAS: 168833-80-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethoxy)cinnamic acid, with the CAS number 168833-80-5, is a fluorinated aromatic carboxylic acid. It belongs to the class of cinnamic acids, which are known for their wide range of biological activities and applications as precursors in organic synthesis. The presence of the trifluoromethoxy group at the meta-position of the phenyl ring significantly influences its physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry and materials science. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammation and cancer.[1][2] Its unique structural features also make it a candidate for the development of advanced polymers and agrochemicals.[1]

Physicochemical Properties

3-(Trifluoromethoxy)cinnamic acid is typically a white to off-white crystalline powder. A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| CAS Number | 168833-80-5 | [1] |

| Molecular Formula | C₁₀H₇F₃O₃ | [1][3] |

| Molecular Weight | 232.16 g/mol | [1][3] |

| Melting Point | 94 - 97 °C | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Purity | ≥ 98% (Assay by titration) | [1] |

| Solubility | Soluble in Methanol. | [4] |

Spectral Data

The structural identity of 3-(Trifluoromethoxy)cinnamic acid is confirmed by various spectroscopic techniques.

| Spectroscopic Data | |

| IR Spectrum | The infrared spectrum of 3-(Trifluoromethoxy)cinnamic acid is available in the NIST WebBook.[5][6] |

| Mass Spectrum (EI) | The electron ionization mass spectrum is available in the NIST WebBook.[3][7] |

Synthesis

The most common and efficient method for the synthesis of 3-(Trifluoromethoxy)cinnamic acid is the Knoevenagel-Doebner condensation . This reaction involves the condensation of 3-(trifluoromethoxy)benzaldehyde with malonic acid in the presence of a basic catalyst, typically pyridine with a catalytic amount of piperidine. The reaction is followed by decarboxylation to yield the final product.

Experimental Protocol: Knoevenagel-Doebner Synthesis

This protocol is a representative procedure adapted from general methods for the synthesis of cinnamic acids.

Materials:

-

3-(Trifluoromethoxy)benzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(trifluoromethoxy)benzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (3-5 volumes).

-

To this solution, add a catalytic amount of piperidine (0.1 eq).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid to precipitate the crude product.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining pyridine hydrochloride.

-

The crude 3-(Trifluoromethoxy)cinnamic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Dry the purified product under vacuum to obtain a white to off-white crystalline solid.

Biological Activity and Potential Applications

While 3-(Trifluoromethoxy)cinnamic acid is primarily utilized as a chemical intermediate, its structural similarity to other biologically active cinnamic acid derivatives suggests potential pharmacological activities. Cinnamic acids are known to possess anti-inflammatory, anticancer, and other therapeutic properties.

Anti-inflammatory Activity

Cinnamic acid derivatives have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes. It is plausible that 3-(Trifluoromethoxy)cinnamic acid or its derivatives could inhibit these pathways, thereby reducing inflammation.

Anticancer Activity

Many cinnamic acid derivatives have demonstrated anticancer properties by interfering with various stages of tumor development, including proliferation, angiogenesis, and metastasis. The MAPK and NF-κB pathways are also implicated in cancer progression, and their inhibition can lead to apoptosis of cancer cells. The unique electronic properties conferred by the trifluoromethoxy group may enhance the interaction of 3-(Trifluoromethoxy)cinnamic acid derivatives with biological targets, making them promising candidates for the development of novel anticancer agents.

Proposed Experimental Workflow for Biological Evaluation

To assess the potential anti-inflammatory or anticancer activity of 3-(Trifluoromethoxy)cinnamic acid or its derivatives, a series of in vitro assays can be performed. The following diagram outlines a general experimental workflow.

Safety and Handling

3-(Trifluoromethoxy)cinnamic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

3-(Trifluoromethoxy)cinnamic acid is a versatile synthetic intermediate with significant potential in the fields of pharmaceutical and materials science. Its synthesis via the Knoevenagel-Doebner condensation is a well-established and efficient method. While direct biological studies on this specific compound are limited, the known activities of related cinnamic acid derivatives suggest promising avenues for future research into its anti-inflammatory and anticancer properties. The trifluoromethoxy substitution offers a unique handle for medicinal chemists to design novel therapeutic agents with potentially enhanced efficacy and favorable pharmacokinetic profiles. Further investigation into its biological mechanisms of action is warranted to fully exploit its therapeutic potential.

References

An In-depth Technical Guide to the Molecular Structure and Properties of 3-(Trifluoromethoxy)cinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trifluoromethoxy)cinnamic acid, a fluorinated derivative of the naturally occurring phenylpropanoid, cinnamic acid, is a compound of significant interest in medicinal chemistry and materials science. The incorporation of the trifluoromethoxy group at the meta-position of the phenyl ring imparts unique electronic properties, enhancing its potential as a scaffold for the development of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 3-(Trifluoromethoxy)cinnamic acid. While specific biological activity and detailed signaling pathway interactions for this particular derivative are not extensively documented in publicly available literature, this guide will draw upon the well-established bioactivities of cinnamic acid and its analogues to discuss its potential therapeutic applications, particularly in oncology and inflammatory diseases.

Molecular Structure and Chemical Properties

3-(Trifluoromethoxy)cinnamic acid is characterized by a cinnamic acid backbone, which consists of a benzene ring and an acrylic acid functional group, with a trifluoromethoxy (-OCF₃) substituent at the third carbon atom of the phenyl ring.

Chemical Structure:

Caption: 2D structure of 3-(Trifluoromethoxy)cinnamic acid.

The presence of the highly electronegative trifluoromethoxy group significantly influences the electron distribution within the aromatic ring and the acidity of the carboxylic acid moiety. This modification can enhance the compound's lipophilicity and metabolic stability, which are desirable properties in drug design.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(Trifluoromethoxy)cinnamic acid is presented in the table below.

| Property | Value | Reference |

| CAS Number | 168833-80-5 | [1][2] |

| Molecular Formula | C₁₀H₇F₃O₃ | [1][2] |

| Molecular Weight | 232.16 g/mol | [1][2] |

| Appearance | White to almost white powder to crystal | [1] |

| Melting Point | 94 - 97 °C | [1] |

| Boiling Point | 285.5 ± 35.0 °C at 760 mmHg (Predicted) | [] |

| Density | 1.403 ± 0.06 g/cm³ (Predicted) | [] |

| pKa | 4.27 ± 0.10 (Predicted) | [4] |

| Solubility | Soluble in Methanol | [] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 3-(Trifluoromethoxy)cinnamic acid.

Infrared (IR) Spectroscopy: The IR spectrum of 3-(Trifluoromethoxy)cinnamic acid is available in the NIST WebBook. Key characteristic peaks would include a broad O-H stretch from the carboxylic acid, a C=O stretch, C=C stretches from the aromatic ring and the alkene, and strong C-F and C-O stretches from the trifluoromethoxy group.

Mass Spectrometry: The mass spectrum (electron ionization) is also available in the NIST WebBook, which can be used to confirm the molecular weight of the compound.[2]

Synthesis of 3-(Trifluoromethoxy)cinnamic Acid

The synthesis of 3-(Trifluoromethoxy)cinnamic acid can be achieved through established organic chemistry reactions, with the Knoevenagel condensation being a common and effective method for the preparation of cinnamic acid derivatives.

Knoevenagel Condensation

This method involves the reaction of 3-(trifluoromethoxy)benzaldehyde with malonic acid in the presence of a basic catalyst, such as pyridine and a catalytic amount of piperidine. The reaction is typically heated to drive the condensation and subsequent decarboxylation to yield the final product.

Caption: Knoevenagel condensation for the synthesis of 3-(Trifluoromethoxy)cinnamic acid.

Experimental Protocol (General Procedure):

A detailed, specific protocol for 3-(Trifluoromethoxy)cinnamic acid is not available in the reviewed literature. However, a general procedure for the synthesis of cinnamic acids via Knoevenagel condensation is as follows:

-

To a solution of the substituted benzaldehyde (1 equivalent) in pyridine, malonic acid (1.5-2 equivalents) is added.

-

A catalytic amount of piperidine is added to the mixture.

-

The reaction mixture is heated at reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into a mixture of ice and concentrated hydrochloric acid to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity and mechanism of action of 3-(Trifluoromethoxy)cinnamic acid are limited, the broader class of cinnamic acid derivatives has been extensively studied and shown to possess a wide range of pharmacological effects, including anti-inflammatory and anti-cancer properties.[6][7] The trifluoromethoxy group is known to enhance the biological activity of many compounds.[1]

Potential Anti-Cancer Activity

Cinnamic acid and its derivatives have been reported to induce apoptosis and inhibit proliferation in various cancer cell lines.[6] The proposed mechanisms often involve the modulation of key signaling pathways that regulate cell growth, survival, and metastasis.

Potential Signaling Pathways in Cancer:

-

NF-κB Pathway: Cinnamic acid derivatives have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and cancer by promoting the expression of pro-inflammatory cytokines and anti-apoptotic genes.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another potential target. Cinnamic acid analogues have been observed to modulate the activity of ERK, JNK, and p38 MAPK, which are involved in cell proliferation, differentiation, and apoptosis.

-

Apoptosis Induction: Cinnamic acids can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases and regulation of Bcl-2 family proteins.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(Trifluoromethoxy)cinnamic acid [webbook.nist.gov]

- 4. 3-(TRIFLUOROMETHOXY)CINNAMIC ACID CAS#: 168833-80-5 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 3-(Trifluoromethoxy)cinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(trifluoromethoxy)cinnamic acid, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of experimental Nuclear Magnetic Resonance (NMR) data for 3-(trifluoromethoxy)cinnamic acid, this document also includes spectroscopic information for the closely related analogue, 3-(trifluoromethyl)cinnamic acid, for comparative purposes. Detailed experimental protocols for the general synthesis of cinnamic acids are presented, alongside available Infrared (IR) and Mass Spectrometry (MS) data for the title compound. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and similar chemical entities.

Introduction

3-(Trifluoromethoxy)cinnamic acid is a halogenated derivative of cinnamic acid. The presence of the trifluoromethoxy group at the meta-position of the phenyl ring is expected to significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic characteristics. These modifications are of particular interest in the fields of drug discovery and materials science. This document compiles the available spectroscopic data to aid in the unambiguous identification and characterization of this compound.

Spectroscopic Data

The following sections present the available spectroscopic data for 3-(trifluoromethoxy)cinnamic acid and, for comparative analysis, 3-(trifluoromethyl)cinnamic acid.

Infrared (IR) Spectroscopy

The infrared spectrum of 3-(trifluoromethoxy)cinnamic acid has been documented in the NIST/EPA Gas-Phase Infrared Database.[1] The key absorption bands are indicative of its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | Broad band, ~3500-2500 |

| C=O (Carboxylic Acid) | ~1700 |

| C=C (Alkene) | ~1630 |

| C-O-C (Ether) | ~1250-1050 |

| C-F | ~1300-1100 |

Mass Spectrometry (MS)

The electron ionization mass spectrum of 3-(trifluoromethoxy)cinnamic acid is available from the NIST Mass Spectrometry Data Center. The molecular ion peak and fragmentation pattern are crucial for confirming the compound's molecular weight and structure.

| Ion | m/z | Relative Intensity |

| [M]⁺ | 232.03 | High |

| [M-OH]⁺ | 215.03 | Moderate |

| [M-COOH]⁺ | 187.04 | Moderate |

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.3.1. ¹H NMR Data of 3-(Trifluoromethyl)cinnamic Acid

The following table summarizes the proton NMR data for 3-(trifluoromethyl)cinnamic acid.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.5 - 8.0 | m | - |

| =CH- (trans) | 7.7 | d | ~16 |

| =CH- (trans) | 6.5 | d | ~16 |

| -COOH | 12.0 - 13.0 | br s | - |

2.3.2. ¹³C NMR Data of 3-(Trifluoromethyl)cinnamic Acid

The following table summarizes the carbon-13 NMR data for 3-(trifluoromethyl)cinnamic acid.

| Carbon | Chemical Shift (ppm) |

| C=O | ~167 |

| Ar-C | ~125 - 135 |

| Ar-C-CF₃ | ~131 (q) |

| CF₃ | ~124 (q) |

| =CH- | ~120, ~145 |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 3-(trifluoromethoxy)cinnamic acid is not widely published. However, the most common and logical synthetic route is the Knoevenagel condensation of 3-(trifluoromethoxy)benzaldehyde with malonic acid.[2] A general procedure for this type of reaction is provided below.

General Synthesis of Cinnamic Acids via Knoevenagel Condensation

This protocol is adapted from general procedures for the synthesis of cinnamic acids.[3][4]

Materials:

-

3-(Trifluoromethoxy)benzaldehyde

-

Malonic acid

-

Pyridine (as solvent and catalyst)

-

Piperidine (as catalyst)

-

Hydrochloric acid (for acidification)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-(trifluoromethoxy)benzaldehyde (1 equivalent) and malonic acid (1.1-1.5 equivalents) in pyridine.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to precipitate the crude product.

-

Filter the precipitate and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 3-(trifluoromethoxy)cinnamic acid.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization of 3-(trifluoromethoxy)cinnamic acid.

Caption: Synthetic workflow for 3-(Trifluoromethoxy)cinnamic acid.

Caption: Spectroscopic characterization workflow.

Conclusion

This technical guide provides a summary of the currently available spectroscopic data for 3-(trifluoromethoxy)cinnamic acid, supplemented with data from a close structural analog to aid in its characterization. The general synthetic protocol outlined provides a reliable method for its preparation. It is anticipated that this compilation of data and methodologies will be a useful starting point for researchers working with this and related compounds in various scientific disciplines. Further experimental determination of the ¹H and ¹³C NMR spectra of 3-(trifluoromethoxy)cinnamic acid would be a valuable addition to the scientific literature.

References

The Biological Activity of Trifluoromethoxy Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (-OCF3) group into bioactive molecules has become a powerful strategy in modern medicinal chemistry. Its unique electronic and steric properties can profoundly influence a compound's pharmacological profile, offering advantages in metabolic stability, membrane permeability, and target engagement. This technical guide provides an in-depth exploration of the biological activity of trifluoromethoxy compounds, summarizing key data, detailing experimental methodologies, and visualizing relevant biological pathways.

Physicochemical Properties of the Trifluoromethoxy Group

The trifluoromethoxy group is often considered a "super-halogen" due to its strong electron-withdrawing nature and high lipophilicity.[1] These characteristics distinguish it from other common substituents in drug design, such as the methoxy, methyl, and chloro groups. The following table summarizes key physicochemical parameters, providing a comparative overview for medicinal chemists.

| Property | Trifluoromethoxy (-OCF3) | Methoxy (-OCH3) | Methyl (-CH3) | Chloro (-Cl) |

| Hansch Lipophilicity Parameter (π) | +1.04[2] | -0.02 | +0.56 | +0.71 |

| Hammett Constant (σp) | +0.35 | -0.27 | -0.17 | +0.23 |

| Hammett Constant (σm) | +0.40 | +0.12 | -0.07 | +0.37 |

| Molar Refractivity (MR) | 7.99 | 7.87 | 5.65 | 6.03 |

| pKa (of Phenol derivative) | 8.7 | 10.2 | 10.3 | 9.4 |

Key Insights:

-

Lipophilicity: The -OCF3 group is significantly more lipophilic than -OCH3 and even surpasses the lipophilicity of a chloro substituent, which can enhance membrane permeability and improve oral bioavailability.[2]

-

Electronic Effects: As a strong electron-withdrawing group, the -OCF3 substituent can modulate the pKa of nearby functional groups and influence ligand-receptor interactions.[1]

-

Metabolic Stability: The high strength of the C-F bonds in the trifluoromethoxy group confers exceptional resistance to oxidative metabolism by cytochrome P450 enzymes, often leading to a longer in vivo half-life compared to the metabolically labile methoxy group.[2]

Biological Activities of Trifluoromethoxy Compounds

The unique properties of the trifluoromethoxy group have been exploited to develop a range of biologically active compounds targeting various enzymes, receptors, and ion channels.

Enzyme Inhibition

Trifluoromethoxy-containing compounds have shown significant potential as inhibitors of various enzyme classes, including kinases and proteases.

Table 2: Trifluoromethoxy Compounds as Enzyme Inhibitors

| Compound Class | Target Enzyme | IC50 / Ki | Reference |

| Pyridinyl-triazolopyridine | p38α MAPK | IC50: 50 nM | [3] |

| Quinoxalinone Derivative | FGFR1 | IC50: 8 nM (lead compound TKI258) | [4] |

| Benzofuro[3,2-b]pyridin-2(1H)-one | PI3Kδ | IC50: 170 nM | [5] |

| Trifluoromethyl Ketone | SARS-CoV 3CL Protease | Ki: 0.3 µM (time-dependent) | [6] |

G-Protein Coupled Receptor (GPCR) Modulation

The lipophilicity and electronic nature of the trifluoromethoxy group can be advantageous in designing ligands that interact with the transmembrane domains of GPCRs.

Table 3: Trifluoromethoxy Compounds as GPCR Modulators

| Compound | Target GPCR | Activity (EC50 / IC50) | Reference |

| Atogepant | CGRP Receptor | IC50: ~0.03 nM | [2] |

| Riluzole (indirect modulation) | Metabotropic Glutamate Receptors (mGluRs) | Modulates glutamate release | [7][8] |

Ion Channel Modulation

Trifluoromethoxy-containing compounds have been investigated as modulators of various ion channels, with Riluzole being a prominent example.

Table 4: Trifluoromethoxy Compounds as Ion Channel Modulators

| Compound | Target Ion Channel | Activity (IC50) | Reference |

| 6-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)-[7]triazolo[4,3-a]pyridine | Voltage-gated sodium channel Nav1.5 | IC50: 250 nM | [9] |

| Riluzole | Voltage-gated Sodium Channels | Inhibits persistent Na+ current (IC50: ~1 µM) | [10] |

Signaling Pathways Modulated by Trifluoromethoxy Compounds

Riluzole, a well-characterized trifluoromethoxy-containing drug, exerts its neuroprotective effects through the modulation of multiple signaling pathways. Its activity extends beyond its primary targets to influence key cellular processes, including cell survival and proliferation. Recent studies have highlighted its impact on the MAPK/ERK and PI3K/Akt signaling cascades, particularly in the context of cancer research.[7][11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of trifluoromethoxy compounds.

Synthesis of a Trifluoromethoxy-Aniline Derivative

The following protocol describes the synthesis of 4-(Trifluoromethoxy)aniline, a key intermediate in the production of various biologically active molecules.[13][14]

Materials:

-

Trifluoromethoxybenzene

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sodium Ferrate (Na2FeO4)

-

Sodium Bromide (NaBr)

-

Sodium Amide (NaNH2)

-

Chloroform

-

Anhydrous Sodium Sulfate

-

Argon gas supply

-

Reaction vessel equipped with a stirrer and temperature/pressure control

Procedure:

-

Under a continuous argon atmosphere and with vigorous stirring, add 1 mole of trifluoromethoxybenzene and anhydrous DMSO to the reaction vessel.

-

Add sodium ferrate and sodium bromide as an auxiliary reaction mixture.

-

Heat the mixture to 95°C and maintain for 4 hours.

-

Add sodium amide to the reaction mixture.

-

Increase the temperature to 155°C and the pressure to 4 atmospheres.

-

Continue the reaction for 10 hours.

-

After cooling, pour the reaction mixture into 8 times its volume of water.

-

Extract the aqueous phase with chloroform (4 times the original reactant volume).

-

Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(Trifluoromethoxy)aniline.[13]

In Vitro Metabolic Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of a trifluoromethoxy-containing compound using liver microsomes.

Materials:

-

Test compound (trifluoromethoxy-containing)

-

Positive control (compound with known metabolic liability)

-

Liver microsomes (e.g., human, rat)

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent for quenching

-

96-well plates

-

Incubator/shaker

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in phosphate buffer. Thaw liver microsomes on ice and dilute to the desired protein concentration in phosphate buffer.

-

Incubation: In a 96-well plate, add the liver microsome suspension. Add the working solutions of the test and control compounds. Pre-incubate the plate at 37°C for 5-10 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls (time = 0).

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of cold acetonitrile.

-

Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k), from which the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Radioligand Binding Assay for GPCRs

This protocol describes a competition binding assay to determine the affinity (Ki) of a trifluoromethoxy compound for a specific GPCR.

Materials:

-

Cell membranes expressing the target GPCR

-

Radioligand with known affinity for the target GPCR

-

Unlabeled test compound (trifluoromethoxy-containing)

-

Binding buffer

-

Wash buffer

-

Scintillation cocktail

-

Glass fiber filter mats

-

Cell harvester

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known unlabeled ligand).

-

Incubation: Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding versus the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

Conclusion

The trifluoromethoxy group offers medicinal chemists a valuable tool to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. Its ability to enhance metabolic stability, modulate lipophilicity, and influence target binding has been demonstrated across a range of biological targets. This guide provides a foundational understanding of the biological activity of trifluoromethoxy compounds, supported by quantitative data, experimental protocols, and an overview of their impact on key signaling pathways. As synthetic methodologies for the incorporation of the -OCF3 group continue to advance, the prevalence of this unique functional group in next-generation therapeutics is poised to grow.

References

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Blocking xCT and PI3K/Akt pathway synergized with DNA damage of Riluzole-Pt(IV) prodrugs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. guidechem.com [guidechem.com]

- 14. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity and Stability of 3-(Trifluoromethoxy)cinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity, stability, and key experimental protocols related to 3-(Trifluoromethoxy)cinnamic acid. This molecule is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethoxy group, which can enhance biological activity, metabolic stability, and lipophilicity. This document consolidates available data to serve as a foundational resource for its application in research and development.

Core Chemical and Physical Properties

3-(Trifluoromethoxy)cinnamic acid is a white to off-white crystalline solid. The presence of the trifluoromethoxy group on the phenyl ring significantly influences its electronic properties and reactivity. Below is a summary of its key physical and chemical data, with comparative data for the closely related 3-(Trifluoromethyl)cinnamic acid.

| Property | 3-(Trifluoromethoxy)cinnamic acid | 3-(Trifluoromethyl)cinnamic acid |

| Molecular Formula | C₁₀H₇F₃O₃[1] | C₁₀H₇F₃O₂[2] |

| Molecular Weight | 232.16 g/mol [1][] | 216.16 g/mol [2] |

| CAS Number | 168833-80-5[1] | 779-89-5[2] |

| Melting Point | 92-97 °C[4] | 135-137 °C[2] |

| Boiling Point | 285.5 ± 35.0 °C at 760 mmHg[] | ~292 °C[2] |

| pKa (Predicted) | 4.27 ± 0.10[4] | 4.25 ± 0.10[5] |

| pKa (Experimental) | Not available | 3.86[6] |

| Appearance | White to almost white powder/crystal | White crystalline appearance[2] |

| Solubility | Soluble in Methanol; Sparingly soluble in water[] | Slightly soluble in water; Soluble in ethanol, methanol, chloroform[6] |

Reactivity Profile

The reactivity of 3-(Trifluoromethoxy)cinnamic acid is primarily dictated by its three functional components: the phenyl ring, the acrylic acid moiety, and the trifluoromethoxy substituent.

-

Carboxylic Acid Group: The carboxylic acid group can undergo standard reactions such as esterification, amidation, and reduction. Its acidity is influenced by the electron-withdrawing nature of the trifluoromethoxy group.

-

Alkene Double Bond: The α,β-unsaturated system is susceptible to addition reactions.

-

Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution, with the trifluoromethoxy group acting as a deactivating meta-director.

-

Trifluoromethoxy Group: This group is generally stable but enhances the molecule's lipophilicity and can improve metabolic stability in biological systems.

The compound is incompatible with strong bases and strong oxidizing agents.

Stability Profile

3-(Trifluoromethoxy)cinnamic acid is stable under normal storage conditions, typically at room temperature in a dry, well-ventilated area.[7] However, like other cinnamic acid derivatives, its stability can be affected by several factors:

-

pH: In solution, the stability is pH-dependent. Higher pH increases solubility but can also accelerate oxidative degradation. A lower pH may improve stability against oxidation but can lead to precipitation.

-

Temperature: Elevated temperatures can lead to degradation, potentially through decarboxylation.[8]

-

Light: Exposure to light may promote isomerization or degradation.

-

Oxidation: The molecule can be susceptible to oxidation, particularly in solution.

Forced degradation studies are recommended to fully characterize its stability profile and identify potential degradation products.[9]

Experimental Protocols

Synthesis of 3-(Trifluoromethoxy)cinnamic Acid via Knoevenagel Condensation

The most common method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation. The following is a general protocol adapted for 3-(Trifluoromethoxy)cinnamic acid.

Materials:

-

3-(Trifluoromethoxy)benzaldehyde

-

Malonic acid

-

Pyridine (as solvent and base)

-

Piperidine (as catalyst)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction/washing)

-

Water

Procedure:

-

To a solution of pyridine, add 3-(Trifluoromethoxy)benzaldehyde (1 mmol) and malonic acid (2 mmol).

-

Add a catalytic amount of piperidine (0.1 mmol).

-

Slowly heat the reaction mixture to 110 °C and maintain for 10-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench with 10 volumes of water.

-

Add NaOH (2 mmol) and stir to obtain a clear solution.

-

Wash the aqueous solution with ethyl acetate (2 x 20 volumes) to remove unreacted aldehyde.

-

Acidify the aqueous layer with 50% sulfuric acid or concentrated HCl to pH 2.

-

Filter the resulting precipitate, wash with water and then with petroleum ether.

-

Dry the solid product in an oven at 50-60 °C.

Caption: Knoevenagel condensation workflow for synthesis.

Stability Indicating Assay Method (SIAM)

A stability-indicating assay is crucial to determine the stability of a drug substance. The following is a general protocol for developing such a method for 3-(Trifluoromethoxy)cinnamic acid using High-Performance Liquid Chromatography (HPLC).

Objective: To develop an HPLC method that can separate and quantify 3-(Trifluoromethoxy)cinnamic acid from its potential degradation products generated under stress conditions.

Stress Conditions for Forced Degradation: [9]

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105°C for 48 hours.

-

Photostability: Exposure to UV light (254 nm) and visible light for an extended period.

General HPLC Method:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (determined by UV scan).

-

Temperature: 25°C.

Procedure:

-

Prepare solutions of 3-(Trifluoromethoxy)cinnamic acid in a suitable solvent (e.g., methanol).

-

Subject the solutions to the stress conditions listed above. Neutralize the acid and base-stressed samples before injection.

-

Analyze the stressed samples by HPLC alongside a non-stressed control sample.

-

Develop an HPLC gradient that provides adequate separation between the parent peak and any degradation product peaks.

-

Validate the method for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.

Caption: Logical flow of a stability-indicating assay.

Biological Activity and Applications

3-(Trifluoromethoxy)cinnamic acid serves as a key building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[10]

-

Pharmaceutical Development: It is used as an intermediate in the synthesis of compounds targeting inflammation and cancer.[10] The trifluoromethoxy group can enhance biological activity and improve the pharmacokinetic profile of a drug candidate.

-

Agrochemical Chemistry: In agrochemicals, this compound is utilized in the formulation of pesticides and plant growth regulators. The trifluoromethoxy group can contribute to improved efficacy and stability in environmental applications.[10]

-

Materials Science: The rigid structure and electron-withdrawing properties of the trifluoromethoxy group make this compound a candidate for the development of advanced materials, such as polymers and coatings with specific thermal and chemical resistance properties.[10]

While specific signaling pathways involving 3-(Trifluoromethoxy)cinnamic acid are not well-documented, its derivatives are designed to interact with various biological targets based on the overall structure of the final active molecule.

Caption: Applications as a synthetic building block.

References

- 1. 3-(Trifluoromethoxy)cinnamic acid [webbook.nist.gov]

- 2. nbinno.com [nbinno.com]

- 4. 3-(TRIFLUOROMETHOXY)CINNAMIC ACID CAS#: 175675-63-5 [amp.chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. 3-(Trifluoromethyl)Cinnamic Acid | Fluorinated Intermediate Supplier [cinnamic-acid.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. benchchem.com [benchchem.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. chemimpex.com [chemimpex.com]

A Technical Guide to the Research Applications of 3-(Trifluoromethoxy)cinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Trifluoromethoxy)cinnamic acid is a fluorinated aromatic carboxylic acid that has emerged as a versatile building block in medicinal chemistry and materials science. The presence of the trifluoromethoxy group imparts unique physicochemical properties, including increased lipophilicity and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents. While direct biological data on the parent acid is limited, its derivatives have shown promise in various research areas, including oncology and infectious diseases. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential research applications of 3-(Trifluoromethoxy)cinnamic acid and its derivatives. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented to facilitate further investigation into their therapeutic potential.

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring and synthetic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. The modification of the cinnamic acid scaffold provides a rich platform for the development of novel therapeutic agents with enhanced efficacy and safety profiles. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, is a well-established strategy in medicinal chemistry to improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

3-(Trifluoromethoxy)cinnamic acid, in particular, serves as a key intermediate in the synthesis of more complex molecules.[1] Its unique electronic and steric properties make it a valuable tool for researchers exploring new chemical entities for various disease indications. This guide will delve into the technical details of this compound, providing a foundation for its application in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-(Trifluoromethoxy)cinnamic acid is essential for its application in synthesis and biological assays. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 168833-80-5 | [1] |

| Molecular Formula | C₁₀H₇F₃O₃ | [1] |

| Molecular Weight | 232.16 g/mol | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 94 - 97 °C | [1] |

| Solubility | Soluble in methanol. | [] |

| Purity | ≥95% - ≥98% | [1][] |

Synthesis of 3-(Trifluoromethoxy)cinnamic Acid and Its Derivatives

The synthesis of 3-(Trifluoromethoxy)cinnamic acid can be achieved through established organic chemistry reactions such as the Knoevenagel condensation or the Perkin reaction. These methods provide a reliable means to produce the parent acid, which can then be further modified to create a diverse library of derivatives, such as esters and amides.

General Synthesis of Cinnamic Acids

A general and widely used method for the synthesis of cinnamic acids is the Knoevenagel condensation, which involves the reaction of an aromatic aldehyde with malonic acid in the presence of a base.

References

An In-depth Technical Guide to 3-(Trifluoromethoxy)cinnamic Acid Derivatives and Analogs for Drug Discovery Professionals

Introduction

3-(Trifluoromethoxy)cinnamic acid and its derivatives represent a promising class of compounds in medicinal chemistry, demonstrating a wide array of biological activities. The incorporation of the trifluoromethoxy (-OCF3) group onto the cinnamic acid scaffold significantly enhances its lipophilicity and metabolic stability, making these compounds attractive candidates for drug development. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of 3-(trifluoromethoxy)cinnamic acid derivatives and their analogs, tailored for researchers, scientists, and drug development professionals.

Synthesis of 3-(Trifluoromethoxy)cinnamic Acid and its Derivatives

The core structure, 3-(trifluoromethoxy)cinnamic acid, is typically synthesized via the Knoevenagel condensation. This method involves the reaction of 3-(trifluoromethoxy)benzaldehyde with malonic acid in the presence of a basic catalyst such as piperidine or pyridine. The resulting cinnamic acid can then be further modified to produce a variety of derivatives, including amides and esters.

General Synthetic Workflow

Biological Activities

While specific quantitative data for a wide range of 3-(trifluoromethoxy)cinnamic acid derivatives remains an active area of research, studies on closely related analogs, particularly 3-(trifluoromethyl)cinnamic acid derivatives, have revealed significant potential in several therapeutic areas.

Anticancer Activity

Cinnamic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. Although specific IC50 values for 3-(trifluoromethoxy)cinnamic acid derivatives are not extensively reported in publicly available literature, data for analogous compounds provide valuable insights.

Table 1: Anticancer Activity of Cinnamic Acid Analogs (IC50 in µM)

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| (E)-N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | U87MG (Glioblastoma) | < 25 µg/mL | [1] |

| (E)-N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | SHSY-5Y (Neuroblastoma) | < 25 µg/mL | [1] |

Note: The presented data is for a structurally related cinnamoyl derivative. Further studies are required to determine the specific activity of 3-(trifluoromethoxy)cinnamic acid derivatives.

Antimicrobial Activity

The antimicrobial properties of cinnamic acid derivatives have been well-documented. The trifluoromethyl and, presumably, the trifluoromethoxy groups can enhance the lipophilicity of the molecules, potentially facilitating their entry into microbial cells.

Table 2: Antimicrobial Activity of 3-(Trifluoromethyl)cinnamamide Analogs (MIC in µM) [2][3]

| Compound | Staphylococcus aureus ATCC 29213 | MRSA 63718 | Enterococcus faecalis ATCC 29212 | Mycobacterium smegmatis ATCC 700084 |

| (2E)-3-[3-(CF3)phenyl]-N-[4-(CF3)phenyl]prop-2-enamide | 0.15 - 5.57 | 0.15 - 5.57 | 2.34 - 44.5 | 9.36 - 51.7 |

| (2E)-N-(3,5-dichlorophenyl)-3-[3-(CF3)phenyl]prop-2-enamide | 0.15 - 5.57 | 0.15 - 5.57 | 2.34 - 44.5 | 9.36 - 51.7 |

Note: This data is for 3-(trifluoromethyl)cinnamic acid amides, which are close structural analogs of the target compounds.

Signaling Pathways and Mechanism of Action

The biological effects of cinnamic acid derivatives are often attributed to their ability to modulate key cellular signaling pathways, including the NF-κB and MAPK pathways, which are critical in inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammatory and immune responses. Aberrant NF-κB signaling is implicated in various diseases, including cancer and chronic inflammatory conditions. Some cinnamic acid derivatives have been shown to inhibit NF-κB activation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a hallmark of many cancers.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of the biological activities of novel compounds.

Synthesis of 3-(Trifluoromethyl)cinnamic Acid (Analog)[4][5]

This protocol describes the synthesis of a close analog, 3-(trifluoromethyl)cinnamic acid, which can be adapted for the 3-(trifluoromethoxy) derivative.

Materials:

-

3-(Trifluoromethyl)benzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Ethyl acetate

-

50% Sulfuric acid

-

Petroleum ether

Procedure:

-

To a solution of pyridine (3 volumes), add 3-(trifluoromethyl)benzaldehyde (1 mmol) and malonic acid (2 mmol).

-

Add a catalytic amount of piperidine (0.1 mmol).

-

Slowly heat the reaction mixture to 110°C and maintain for 10-12 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and quench with 10 volumes of water.

-

Add NaOH (2 mmol) and stir to obtain a clear solution.

-

Wash the aqueous layer with ethyl acetate (2 x 20 volumes).

-

Acidify the aqueous layer with 50% sulfuric acid to pH 2.

-

Filter the precipitated solid and wash with water (2 x 5 volumes) followed by petroleum ether (2 volumes).

-

Dry the solid product in an oven at 50-60°C overnight to yield 3-(trifluoromethyl)cinnamic acid (yields typically 80-90%).

General Procedure for Amide Synthesis[6]

Materials:

-

Substituted cinnamic acid

-

Appropriate amine

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH2Cl2)

-

Triethylamine (Et3N)

Procedure:

-

To a solution of the cinnamic acid derivative (2 mmol) in DMF (2 mL) and CH2Cl2 (12 mL), add EDC (2.1 mmol) and HOBt (2.1 mmol).

-

Stir the solution for 30 minutes at room temperature.

-

Add the selected amine (2.0 mmol) and Et3N (2.0 mmol) to the reaction mixture.

-

Stir the mixture overnight at room temperature under an argon atmosphere.

-

Work-up and purify the product using standard procedures (e.g., extraction, chromatography).

General Procedure for Ester Synthesis[6]

Materials:

-

Substituted cinnamic acid

-

Appropriate alcohol

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD)

-

Dry tetrahydrofuran (THF)

Procedure:

-

To a mixture of the cinnamic acid derivative (3.0 mmol) and the appropriate alcohol (2.0 mmol) in dry THF (6 mL), add PPh3 (3.0 mmol) and DIAD (3.0 mmol).

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Work-up and purify the product using standard procedures.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

General Workflow:

Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

General Workflow:

3-(Trifluoromethoxy)cinnamic acid derivatives and their analogs are a versatile and promising scaffold for the development of new therapeutic agents. Their potential anticancer and antimicrobial activities, coupled with favorable physicochemical properties imparted by the trifluoromethoxy group, warrant further investigation. This guide provides a foundational understanding of their synthesis, biological activities, and mechanisms of action, and offers standardized protocols to aid researchers in their drug discovery and development efforts. Future studies should focus on synthesizing a broader range of 3-(trifluoromethoxy)cinnamic acid derivatives and conducting comprehensive in vitro and in vivo evaluations to fully elucidate their therapeutic potential.

References

- 1. Anticancer Potential of Novel Cinnamoyl Derivatives against U87MG and SHSY-5Y Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethoxy Group: A Guide to Physicochemical Modulation and Bioactivity Enhancement in Medicinal Chemistry

For Immediate Release

A deep dive into the strategic incorporation of the trifluoromethoxy (OCF₃) group in drug design, this technical guide serves as a core resource for researchers, scientists, and professionals in drug development. The unique electronic properties of the OCF₃ group position it as a powerful tool for optimizing lead compounds, enhancing metabolic stability, and fine-tuning biological activity. This document outlines its fundamental characteristics, supported by quantitative data, detailed experimental protocols, and visual workflows to guide its application in medicinal chemistry.

Physicochemical and Pharmacokinetic Profile of the Trifluoromethoxy Group

The trifluoromethoxy group is a privileged substituent in modern drug design, primarily due to its profound and predictable effects on a molecule's physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity are key to its utility.

Modulation of Lipophilicity

Increased lipophilicity is crucial for enhancing a drug's ability to permeate biological membranes, a key factor for oral absorption and bioavailability. The OCF₃ group is one of the most lipophilic substituents used in drug design, with a Hansch lipophilicity parameter (π) of approximately +1.04. This value indicates a significant contribution to the overall lipophilicity of a molecule, often translating to improved absorption and distribution.

Table 1: Comparative Lipophilicity of Common Substituents

| Substituent | Hansch Lipophilicity Parameter (π) | Key Characteristics |

| -OCF₃ | +1.04 [1] | Highly lipophilic, strong electron-withdrawer |

| -SCF₃ | +1.44 | More lipophilic than OCF₃ |

| -CF₃ | +0.88 | Lipophilic, strong electron-withdrawer |

| -Cl | +0.71 | Lipophilic, electron-withdrawer |

| -F | +0.14 | Modestly lipophilic, highly electronegative |

| -CH₃ | +0.56 | Lipophilic, electron-donating |

| -OCH₃ | -0.02 | Slightly hydrophilic, electron-donating |

Electronic Effects and pKa Modulation

The trifluoromethoxy group is strongly electron-withdrawing, a property that can significantly influence the pKa of nearby acidic or basic functional groups. This modulation can be critical for optimizing drug-receptor interactions and improving pharmacokinetic properties such as solubility and absorption, which are often pH-dependent. The electron-withdrawing nature of the OCF₃ group is comparable to, or even exceeds, that of the trifluoromethyl (CF₃) group.

Enhancement of Metabolic Stability

A primary challenge in drug development is overcoming rapid metabolic degradation. The OCF₃ group is significantly more resistant to metabolic cleavage than its methoxy (-OCH₃) counterpart. The carbon-fluorine bond is one of the strongest in organic chemistry, making the OCF₃ group robust against enzymatic breakdown, particularly by cytochrome P450 (CYP) enzymes.[2] Replacing a metabolically labile methoxy group with a trifluoromethoxy group can effectively block a site of oxidative metabolism, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[2]

Table 2: Impact of Trifluoromethoxy Substitution on Metabolic Stability

| Property | Molecule with -OCH₃ (Metabolically Labile) | Molecule with -OCF₃ (Metabolic Blocker) | Rationale |

| Half-life (t₁/₂) | Shorter | Longer | The OCF₃ group is resistant to enzymatic cleavage, reducing the rate of metabolism. |

| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking a primary metabolic pathway lowers the liver's metabolic capacity for the drug. |

| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a major metabolic route limits the formation of downstream metabolites. |

Strategic Application in Drug Discovery

The decision to incorporate a trifluoromethoxy group is a strategic one, often made to solve specific problems encountered during lead optimization, such as poor permeability, rapid metabolism, or suboptimal target engagement.

General Drug Discovery Workflow

The introduction of an OCF₃ group is typically considered during the lead optimization phase of a drug discovery campaign. The workflow involves iterative cycles of design, synthesis, and testing to achieve a desirable balance of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Case Study: Sonidegib and the Hedgehog Signaling Pathway

Sonidegib (Odomzo®) is an FDA-approved inhibitor of the Hedgehog (Hh) signaling pathway used for the treatment of advanced basal cell carcinoma (BCC).[3][4] Aberrant activation of the Hh pathway is a key driver in the pathogenesis of BCC.[5] Sonidegib contains a trifluoromethoxy group, which contributes to its overall drug-like properties.

The mechanism of action involves the direct inhibition of the Smoothened (SMO) transmembrane protein.[3][6] In a quiescent state, the Patched-1 (PTCH1) receptor inhibits SMO. Upon binding of the Sonic Hedgehog (SHH) ligand to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors. Activated GLI proteins then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.[5][6] Sonidegib acts as an antagonist by binding directly to SMO, preventing its activation and thereby blocking the entire downstream signaling cascade.[3][5]

Experimental Protocols: Synthesis of Trifluoromethoxy-Containing Compounds

The synthesis of molecules containing the OCF₃ group has historically been challenging. However, modern synthetic methods have made its incorporation more accessible. Below are representative protocols for the synthesis of the OCF₃-containing drug Riluzole and a general method for the O-trifluoromethylation of phenols.

Protocol: Synthesis of Riluzole

Riluzole is a neuroprotective drug used to treat amyotrophic lateral sclerosis (ALS). Its synthesis involves the oxidative cyclization of 4-(trifluoromethoxy)aniline. The following protocol is adapted from patent literature.[7][8][9]

Reaction: Oxidative cyclization of 4-(trifluoromethoxy)aniline with ammonium thiocyanate.

Materials: